Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate
Description
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a hydroxyethyl substituent at the 1-position, an amino group at the 4-position, and a methyl ester at the 3-position. Its molecular formula is C₇H₁₂N₄O₃, with a molecular weight of 212.20 g/mol (estimated based on structural analogs in ). The hydroxyethyl group (-CH₂CH₂OH) introduces hydrogen-bonding capacity, enhancing solubility in polar solvents compared to alkyl or halogenated analogs. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors or anticancer agents, where pyrazole cores are prevalent (e.g., ).
Properties
Molecular Formula |
C7H11N3O3 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
methyl 4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H11N3O3/c1-13-7(12)6-5(8)4-10(9-6)2-3-11/h4,11H,2-3,8H2,1H3 |
InChI Key |
FGOXICGBGWAJES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN(C=C1N)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-amino-1H-pyrazole-3-carboxylic acid with 2-bromoethanol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in water.
Major Products
Oxidation: 4-amino-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: 4-amino-1-(2-aminoethyl)-1H-pyrazole-3-carboxylate.
Substitution: 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes, modulating biochemical pathways critical for disease progression.
- Antiviral Properties : Preliminary studies suggest that it may inhibit viral replication, potentially serving as a basis for antiviral drug development.
- Anti-inflammatory Effects : It has been shown to reduce the expression of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step reactions that can be scaled for industrial production. Techniques such as continuous flow reactors are employed to optimize yield and purity.
Synthesis Overview
The synthesis process may include:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the amino and hydroxyethyl groups via nucleophilic substitution methods.
Case Studies
Several studies have explored the applications and biological activities of this compound:
Antiviral Activity Study
A study demonstrated that derivatives of this compound significantly inhibited the replication of certain viruses in vitro. The mechanism was attributed to interference with viral RNA synthesis.
Anti-inflammatory Research
Research indicated that this compound could downregulate inflammatory markers in macrophages, suggesting its potential utility in treating conditions like arthritis or other inflammatory disorders.
Anticancer Potential
Investigations into related pyrazole compounds have shown promising results in inducing apoptosis in cancer cell lines, indicating pathways for further exploration in cancer therapy.
Mechanism of Action
The mechanism of action of Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also act as an enzyme inhibitor or modulator, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives with modifications at the 1- and 3-positions are widely studied for their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Observations:
Hydrophilicity vs. Lipophilicity: The hydroxyethyl substituent in the target compound increases hydrophilicity compared to difluoroethyl () or cyanoethyl analogs (). This improves aqueous solubility, critical for drug bioavailability .
Reactivity: Chloromethyl () and cyanoethyl () groups enhance electrophilicity, making these compounds more reactive in substitution or cross-coupling reactions. In contrast, the hydroxyethyl group favors hydrogen-bond interactions, stabilizing crystal lattices (e.g., ’s crystalline APIs) .
Biological Activity
Methyl 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an amino group and a hydroxyethyl substituent, which may play critical roles in its interactions with biological targets. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : CHNO
- Molecular Weight : 185.18 g/mol
- Structure : The compound's structure allows for diverse chemical reactivity and potential interactions with biological macromolecules.
Research indicates that this compound may exert its biological effects through interactions with specific enzymes or receptors. The amino and hydroxyethyl groups can form hydrogen bonds, potentially influencing various biochemical pathways. The compound has been studied for its ability to act as an enzyme inhibitor or modulator, making it a candidate for drug development.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound:
- In Vitro Studies : The compound has shown promising results in inhibiting cancer cell proliferation. For instance, compounds structurally related to this compound were tested against various cancer cell lines, demonstrating significant cytotoxicity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | A549 | 0.39 ± 0.06 |
| Compound B | MCF-7 | 0.46 ± 0.04 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of similar pyrazole compounds has also been explored. For example, some derivatives have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, providing insights into their therapeutic applications in inflammatory diseases.
Case Studies
- Study on Antitumor Activity : A study by Xia et al. involved the synthesis of various pyrazole derivatives, including those similar to this compound. The results indicated significant cell apoptosis and potent antitumor activity with IC values ranging from 26 µM to lower values depending on the specific derivative tested .
- Mechanistic Insights : Another investigation focused on the mechanism of action, revealing that certain pyrazole derivatives could block the cell cycle at the G2/M phase and induce apoptosis through modulation of Bcl-2 and Bax protein expressions .
Synthesis and Industrial Applications
The synthesis of this compound typically involves reactions starting from alkyl (alkoxymethylene)cyanoacetates and substituted hydrazines . For industrial applications, optimizing yield and purity through continuous flow reactors is recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
